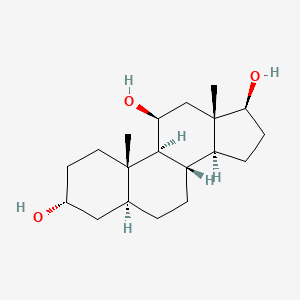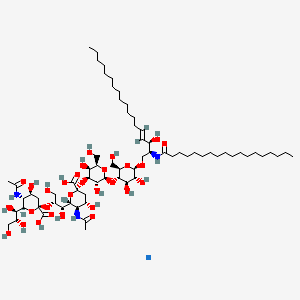![molecular formula C46H44Br2P2 B13421763 (2,7-Dimethyl-2,4,6-octatrienylene)bis[triphenylphosphonium Bromide]](/img/structure/B13421763.png)
(2,7-Dimethyl-2,4,6-octatrienylene)bis[triphenylphosphonium Bromide]
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2,7-Dimethyl-2,4,6-octatrienylene)bis[triphenylphosphonium Bromide] is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a conjugated system of double bonds and phosphonium groups, making it an interesting subject for research in organic chemistry and materials science.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2,7-Dimethyl-2,4,6-octatrienylene)bis[triphenylphosphonium Bromide] typically involves the reaction of 2,7-dimethyl-2,4,6-octatrienedial with triphenylphosphine in the presence of a suitable brominating agent. The reaction is carried out in a nonpolar organic solvent, such as tetrahydrofuran (THF), under controlled temperature conditions .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction parameters to ensure high yield and purity. The use of continuous flow reactors is also explored to enhance the efficiency of the production process .
Análisis De Reacciones Químicas
Types of Reactions
(2,7-Dimethyl-2,4,6-octatrienylene)bis[triphenylphosphonium Bromide] undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the phosphonium centers.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride; reactions are usually performed in alcohol or ether solvents.
Substitution: Nucleophiles such as halides or amines; reactions are conducted in polar aprotic solvents.
Major Products Formed
The major products formed from these reactions include various oxidized or reduced derivatives of the original compound, as well as substituted phosphonium salts .
Aplicaciones Científicas De Investigación
(2,7-Dimethyl-2,4,6-octatrienylene)bis[triphenylphosphonium Bromide] has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Medicine: Explored for its potential use in drug delivery systems, especially for targeting cancer cells.
Mecanismo De Acción
The mechanism of action of (2,7-Dimethyl-2,4,6-octatrienylene)bis[triphenylphosphonium Bromide] involves its interaction with cellular components, particularly mitochondria. The triphenylphosphonium groups facilitate the accumulation of the compound in the mitochondria, where it can exert its effects by disrupting mitochondrial function, leading to increased reactive oxygen species (ROS) production and induction of apoptosis in cancer cells .
Comparación Con Compuestos Similares
Similar Compounds
(2,7-Dimethyl-2,4,6-octatrienedial): A precursor in the synthesis of the target compound.
Triphenylphosphonium Bromide: A simpler phosphonium salt with similar mitochondrial targeting properties.
Uniqueness
(2,7-Dimethyl-2,4,6-octatrienylene)bis[triphenylphosphonium Bromide] is unique due to its conjugated system and dual phosphonium groups, which enhance its reactivity and targeting capabilities compared to simpler phosphonium salts .
Propiedades
Fórmula molecular |
C46H44Br2P2 |
|---|---|
Peso molecular |
818.6 g/mol |
Nombre IUPAC |
[(2Z,4E,6E)-2,7-dimethyl-8-triphenylphosphaniumylocta-2,4,6-trienyl]-triphenylphosphanium;dibromide |
InChI |
InChI=1S/C46H44P2.2BrH/c1-39(37-47(41-25-9-3-10-26-41,42-27-11-4-12-28-42)43-29-13-5-14-30-43)23-21-22-24-40(2)38-48(44-31-15-6-16-32-44,45-33-17-7-18-34-45)46-35-19-8-20-36-46;;/h3-36H,37-38H2,1-2H3;2*1H/q+2;;/p-2/b22-21+,39-23-,40-24+;; |
Clave InChI |
DXUOLYTZLHEOTQ-ILBZRVEUSA-L |
SMILES isomérico |
C/C(=C\C=C\C=C(\C)/C[P+](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3)/C[P+](C4=CC=CC=C4)(C5=CC=CC=C5)C6=CC=CC=C6.[Br-].[Br-] |
SMILES canónico |
CC(=CC=CC=C(C)C[P+](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3)C[P+](C4=CC=CC=C4)(C5=CC=CC=C5)C6=CC=CC=C6.[Br-].[Br-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






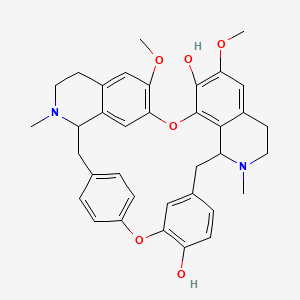

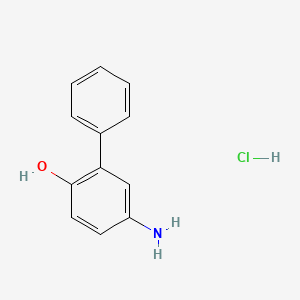
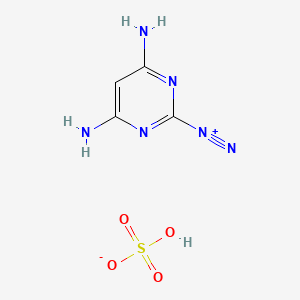
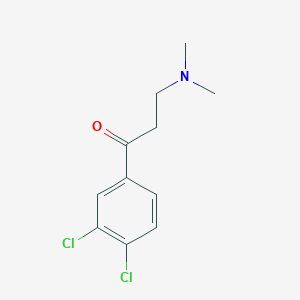
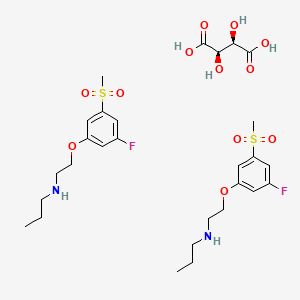
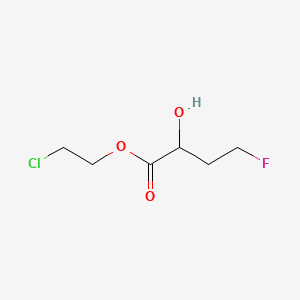
![2-Fluoro-N-[2-hydroxy-3-(methylphenylamino)propyl]benzamide](/img/structure/B13421719.png)
